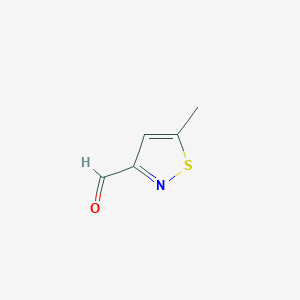

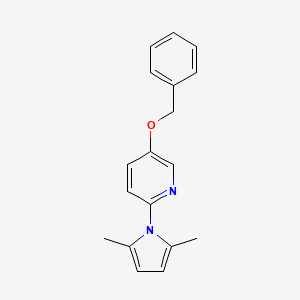

5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Overview

Description

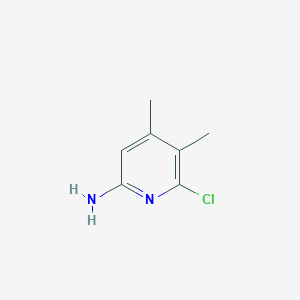

5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in 5-Lipoxygenase-Activating Protein Inhibition

5-Lipoxygenase-activating protein (FLAP) inhibitors are important in the study of leukotriene synthesis, which is a key area in inflammatory responses. The compound 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (11j) represents a significant development in this area. It exhibits strong in vitro and in vivo inhibition of leukotriene synthesis, beneficial pharmacokinetics, and safety in rats and dogs. The compound shows promise in treating allergen-induced asthma and has completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).

Development of Conducting Polymers

Derivatives of bis(pyrrol-2-yl) arylenes, including compounds related to 5-(benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, have been explored for their use in the development of conducting polymers. These compounds, through electropolymerization, yield polymers with low oxidation potentials, leading to enhanced stability in their electrically conducting form. This research opens avenues for the development of novel conducting materials (Sotzing et al., 1996).

Enhancement of Monoclonal Antibody Production

A derivative of this compound, specifically 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has shown potential in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. The compound increases cell-specific glucose uptake rate and intracellular ATP during antibody production, suggesting its utility in biopharmaceutical manufacturing processes (Aki et al., 2021).

Synthesis of Antioxidant and Antimitotic Agents

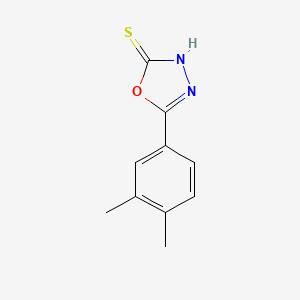

Pyridine-1,3,4-thiadiazole-Schiff base derivatives, including structures related to this compound, have been synthesized and evaluated for their antioxidant and antimitotic activities. These derivatives offer potential as therapeutic agents, with properties comparable to ascorbic acid and methotrexate (Pund et al., 2022).

Cytotoxicity Evaluation in Cancer Research

Compounds such as 2-(Aryloxymethyl)-5-benzyloxy-1-methyl-1H-pyridin-4-ones have been evaluated for their cytotoxicity against various cancer cell lines. These studies contribute to the understanding of the potential use of such compounds in cancer therapy (Chen et al., 2003).

Progesterone Receptor Modulators

Pyrrole-oxindole derivatives, related to this compound, have been explored as progesterone receptor (PR) modulators. These compounds show potential in female healthcare applications, including contraception and the treatment of fibroids and certain breast cancers (Fensome et al., 2008).

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-5-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-14-8-9-15(2)20(14)18-11-10-17(12-19-18)21-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCYSGPFDWAWQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C=C2)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine](/img/structure/B3080352.png)

![3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B3080356.png)

![4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine](/img/structure/B3080362.png)

![4-[(3-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080372.png)

![4-[(2-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080375.png)

![2-[1-[[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B3080416.png)